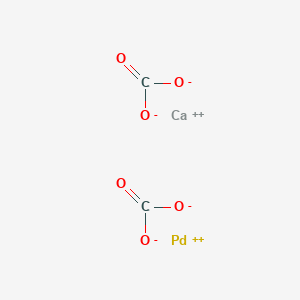![molecular formula C14H14N2O B2505431 N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide CAS No. 2396580-20-2](/img/structure/B2505431.png)
N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide" is a chemical entity that appears to be related to various research areas, including the synthesis of pyrrole derivatives, which are important in medicinal chemistry and materials science. Pyrroles are five-membered heterocyclic compounds with a nitrogen atom, and they are known for their applications in pharmaceuticals and as building blocks for more complex molecules.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through several methods. One common intermediate for synthesizing polysubstituted pyrroles is N-propargylic beta-enaminones, which can be cyclized to pyrroles in good to high yields using DMSO as a solvent and Cs2CO3 as a base . Additionally, gold(I)-catalyzed amino-Claisen rearrangement of N-propargylic beta-enaminone derivatives has been reported to form tri- and tetrasubstituted pyrroles . Another approach involves the gold-catalyzed reaction between N-propargylic beta-enaminones and arynes to access 3-methylene-1-pyrrolines . These methods highlight the versatility of N-propargylic beta-enaminones as precursors for the synthesis of pyrrole derivatives.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex, with various substituents affecting their properties and reactivity. For instance, the X-ray structure characterization of antipyrine derivatives reveals that the crystal packing is stabilized by a combination of hydrogen bonds and pi-interactions, which are energetically significant . Similarly, the molecular and crystal structures of macrocyclic ligands with beta-enaminone-2-pyrone rings show strong intramolecular hydrogen bonds, confirming the importance of such interactions in stabilizing the molecular structure .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For example, N-propargylic beta-enaminones can be selectively transformed into pyridines in the absence of bases and using CuBr . The chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles result in the formation of chiral hexahydro-4-pyrimidinones and oxazolidines, demonstrating the nucleophilic nature of certain pyrrole derivatives . Furthermore, the synthesis of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines from N-propargylic beta-enaminones showcases the potential for functionalization and diversification of the pyrrole core .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be influenced by their molecular interactions. Ultrasonic studies on solutions of N-phenyl-3-(pyridin-4-yl) prop-2-enamide in ethanol have provided insights into molecular interactions, such as solute-solvent and solvent-solvent interactions, which affect various acoustical parameters like adiabatic compressibility and internal pressure . These studies are essential for understanding the behavior of pyrrole derivatives in different environments and can inform their potential applications.
Aplicaciones Científicas De Investigación
Molecular Interactions in Solutions : Tekade et al. (2015) investigated the molecular interactions of N-phenyl-3-(pyridin-4-yl) prop-2-enamide in ethanol solutions at various temperatures. They measured density, viscosity, and ultrasonic velocity to determine molecular interactions such as solute-solvent and solvent-solvent interactions. This study provides insights into the compound's impact on solvent structure (Tekade, Lohakare, Bajaj, & Naik, 2015).
Synthesis of Bioactive Derivatives : Bijev, Prodanova, and Nankov (2003) focused on the synthesis of new substituted 1H-1-pyrrolylcarboxamides, potentially leading to pharmacologically active compounds. They used various pyrrole compounds as N-acylating agents, suggesting the versatility of pyrrole derivatives in synthesizing new compounds with potential biological activity (Bijev, Prodanova, & Nankov, 2003).
Application in Organic Synthesis : Yang et al. (2009) demonstrated the use of a chiral Cr(III)(salen)Cl complex in catalyzing the enantioselective intramolecular addition of tertiary enamides, like N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide, to ketones. This process efficiently produces enantioenriched 1H-pyrrol-2(3H)-one derivatives, indicating its utility in organic synthesis and the production of complex molecules (Yang, Wang, Huang, & Wang, 2009).
Chemical Analysis Techniques : Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide derivatives. This study highlights the importance of analytical methods in pharmaceutical quality control (Ye, Huang, Li, Xiang, & Xu, 2012).
Synthesis of Functionalized Compounds : Xu et al. (2018) reported the use of Lewis acid catalysts to steer reactions of N-formylmethyl tertiary enamides to produce functionalized vicinal amino alcohols and pyrroles. This showcases the compound's role in facilitating diverse chemical reactions for the synthesis of various functionalized compounds (Xu, Lei, Tong, Zhu, & Wang, 2018).
Direcciones Futuras
The future directions for “N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide” could involve further exploration of its biological activities and potential therapeutic applications. Due to the diverse therapeutic response profile of pyrrole-containing compounds, many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders .
Propiedades
IUPAC Name |
N-(2-methyl-3-pyrrol-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-3-14(17)15-12-7-6-8-13(11(12)2)16-9-4-5-10-16/h3-10H,1H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOIEKHAZXAQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C=CC=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Bromophenyl)sulfanyl-5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2505348.png)
![2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide](/img/structure/B2505349.png)
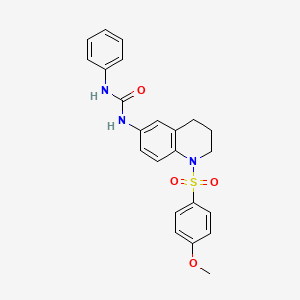
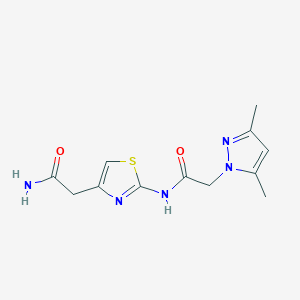
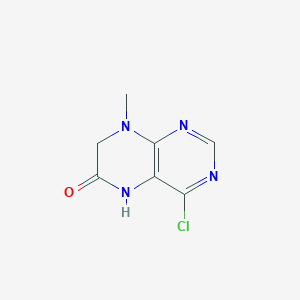
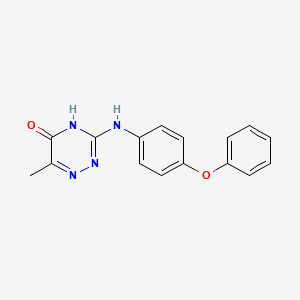
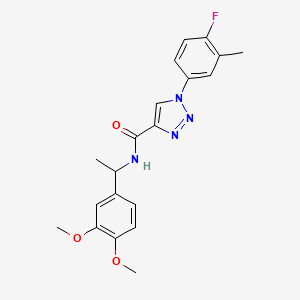
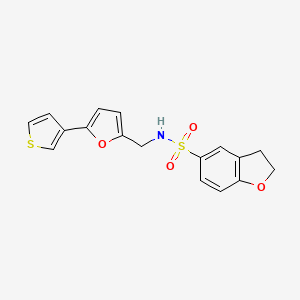
![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2505362.png)
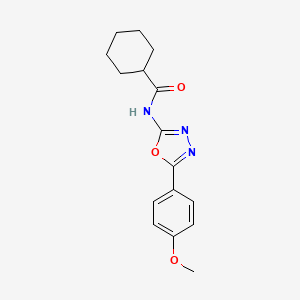
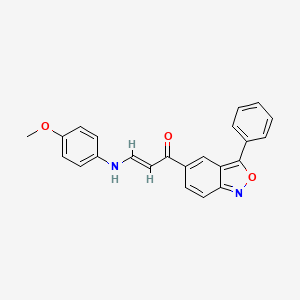
![methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2505368.png)
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/no-structure.png)
